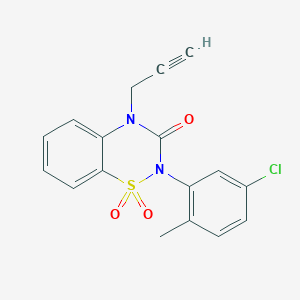

![molecular formula C16H20N8 B6474066 N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine CAS No. 2640966-65-8](/img/structure/B6474066.png)

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine: is a complex organic compound featuring multiple heterocyclic structures, including pyrazole, pyrimidine, and piperazine rings. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Zukünftige Richtungen

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .

Wirkmechanismus

Target of Action

The primary target of N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the kinase activity of CDK2, preventing it from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . CDK2 is responsible for phosphorylating key components for cell proliferation . By inhibiting CDK2, this compound prevents these phosphorylation events, thereby disrupting the cell cycle and inhibiting cell proliferation .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for determining its bioavailability .

Result of Action

The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, in addition to inducing apoptosis within HCT cells . This leads to a decrease in cell proliferation, making this compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Biochemische Analyse

Biochemical Properties

N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine has been found to interact with several key enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cellular processes are significant. It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, indicating a good photobleaching performance .

Metabolic Pathways

Given its structural similarity to pyrazolo[1,5-a]pyrimidines, it may participate in similar biochemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between pyrazolo[1,5-a]pyrazine and piperazine derivatives, followed by N-methylation to introduce the dimethyl groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography. Continuous flow chemistry might also be employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Converting the nitrogen atoms in the heterocyclic rings to their corresponding oxo derivatives.

Reduction: : Reducing the nitro groups to amines.

Substitution: : Replacing hydrogen atoms on the nitrogen atoms with other substituents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

Substitution: : Various alkyl halides and amines can be used as reagents, often in the presence of a base such as triethylamine (Et₃N).

Major Products Formed

Oxidation: : Formation of pyrazolo[1,5-a]pyrimidin-4-one derivatives.

Reduction: : Production of pyrazolo[1,5-a]pyrimidin-4-amine derivatives.

Substitution: : Generation of various N-substituted pyrazolo[1,5-a]pyrimidin-4-amine derivatives.

Wissenschaftliche Forschungsanwendungen

This compound has shown potential in several scientific research applications:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: : Potential therapeutic agent for various diseases due to its bioactive properties.

Industry: : Employed in the development of new materials and chemical sensors.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific combination of heterocyclic structures. Similar compounds include:

Pyrazolo[1,5-a]pyrimidines: : Known for their fluorescent properties and use in chemosensors.

Pyrrolopyrazines: : Exhibiting various biological activities such as antimicrobial and antitumor effects.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N8/c1-21(2)14-4-5-18-16(20-14)23-11-9-22(10-12-23)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXNZXOSFJAAEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN4C3=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzoxazole](/img/structure/B6473988.png)

![2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6473998.png)

![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6474006.png)

![5-chloro-N-[1-(cyclopropanesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6474014.png)

![2-methyl-1-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474033.png)

![4-[(2,4-dichlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6474038.png)

![N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B6474051.png)

![2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6474054.png)

![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinoline](/img/structure/B6474084.png)

![6-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6474089.png)

![4-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B6474091.png)

![5-chloro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6474098.png)

![3-(2-methoxyethyl)-1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6474103.png)